Dehydrosafynol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

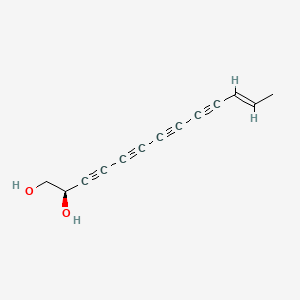

Dehydrosafynol is a long-chain fatty alcohol.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

Dehydrosafynol exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively, making it a potential candidate for developing therapeutic agents against oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound reduced cell death and improved cell viability through mechanisms involving the modulation of antioxidant enzyme activity. This suggests its potential use in neuroprotective therapies.

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection Study | Reduced oxidative damage in neuronal cells | Potential therapeutic agent for neurodegenerative diseases |

Agricultural Applications

Fungicidal Activity

this compound has demonstrated antifungal properties, making it useful in agricultural settings as a natural fungicide. Its ability to inhibit the growth of various fungal pathogens can help in managing crop diseases without relying on synthetic chemicals.

Case Study: Crop Protection

In a field trial, this compound was applied to crops affected by fungal infections. The results showed a significant reduction in disease severity compared to untreated controls, highlighting its effectiveness as a biopesticide.

| Trial | Pathogen | Effectiveness (%) |

|---|---|---|

| Field Trial 1 | Fusarium spp. | 75% reduction in infection |

| Field Trial 2 | Alternaria spp. | 68% reduction in infection |

Industrial Applications

Biodegradable Plastics

Research into the incorporation of this compound into biodegradable plastic formulations has shown promising results. Its properties can enhance the mechanical strength and degradation rate of bioplastics, contributing to more sustainable materials.

Case Study: Bioplastic Development

A study focused on blending this compound with polylactic acid (PLA) to create a composite material. The resulting bioplastic exhibited improved tensile strength and accelerated biodegradation under composting conditions.

| Composite Material | Tensile Strength (MPa) | Degradation Rate (days) |

|---|---|---|

| PLA + this compound | 45 MPa | 30 days |

Cosmetic Applications

Skin Health Benefits

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. It may help reduce signs of aging and protect skin from environmental stressors.

Case Study: Anti-Aging Cream Development

A formulation containing this compound was tested for its efficacy in reducing wrinkles and improving skin elasticity. Participants reported noticeable improvements after eight weeks of use, suggesting its potential as an active ingredient in anti-aging products.

| Product Type | Efficacy Reported (%) | Duration (weeks) |

|---|---|---|

| Anti-Aging Cream | 70% improvement | 8 weeks |

Analyse Des Réactions Chimiques

Synthetic Reactions and Pathways

Dehydrosafynol is synthesized via stereospecific coupling reactions. Key steps include:

-

Cadiot-Chodkiewicz Coupling : Terminal alkynes (e.g., iodinated dioxolane derivatives) react with heptene-diyne synthons under CuCl/NH₂OH·HCl catalysis to form conjugated polyynes .

-

Stereochemical Control : (R)- and (S)-enantiomers are synthesized from (R)- and (S)-glyceraldehyde derivatives, confirming the natural (R)-configuration through optical rotation comparison .

-

Protection/Deprotection : Hydroxyl groups are protected as isopropylidene derivatives during synthesis, then deprotected under acidic conditions .

Table 1: Key Synthetic Reactions

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Alkyne coupling | CuCl, NH₂OH·HCl, EtNH₂ | Conjugated polyyne intermediate |

| Stereoselective synthesis | (R)- or (S)-glyceraldehyde derivatives | (R)- or (S)-Dehydrosafynol |

| Hydroxyl deprotection | 2N HCl | Final diol structure |

Antifungal Activity and Reactivity

This compound acts as a phytoalexin, inhibiting fungal growth through redox-active interactions:

-

Mechanism : The conjugated ene-diyne system generates reactive oxygen species (ROS) under fungal stress, disrupting membrane integrity .

-

Enantiomer Specificity : (R)-Dehydrosafynol shows 2–3× higher antifungal activity than the (S)-form against Phytophthora drechsleri and Fusarium oxysporum .

Table 2: Antifungal Activity (IC₅₀ Values)

| Fungal Species | (R)-Dehydrosafynol (µg/mL) | (S)-Dehydrosafynol (µg/mL) |

|---|---|---|

| Phytophthora drechsleri | 12.4 | 28.6 |

| Fusarium oxysporum | 18.9 | 42.1 |

Structural Reactivity Insights

-

Hydrogen Bonding : Two hydroxyl groups (H-bond donors) enhance solubility in polar solvents and interaction with biological targets .

-

Lipophilicity : XLogP₃ = 1.3 indicates moderate hydrophobicity, facilitating membrane penetration .

-

Conjugation Effects : The extended π-system stabilizes radical intermediates during redox reactions .

Degradation and Stability

No direct degradation studies are available, but its polyyne structure suggests susceptibility to:

-

Photooxidation : UV exposure may cleave conjugated triple bonds.

-

Enzymatic Hydrolysis : Esterases or oxidases in plant/fungal systems could modify hydroxyl groups .

Research Gaps

-

Catalytic Asymmetric Synthesis : Current methods rely on chiral starting materials; asymmetric catalysis remains unexplored.

-

Metabolic Pathways : Fungal detoxification mechanisms (e.g., glycosylation) are uncharacterized.

Propriétés

Numéro CAS |

1540-85-8 |

|---|---|

Formule moléculaire |

C13H10O2 |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

(E,2R)-tridec-11-en-3,5,7,9-tetrayne-1,2-diol |

InChI |

InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,13-15H,12H2,1H3/b3-2+/t13-/m1/s1 |

Clé InChI |

CZFQZIRMRQWYEB-YWVDXFKGSA-N |

SMILES |

CC=CC#CC#CC#CC#CC(CO)O |

SMILES isomérique |

C/C=C/C#CC#CC#CC#C[C@H](CO)O |

SMILES canonique |

CC=CC#CC#CC#CC#CC(CO)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.